molecular formula C15H13N3O2 B3082258 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1120244-39-4

2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B3082258
CAS No.: 1120244-39-4
M. Wt: 267.28 g/mol
InChI Key: ZZXNZXZMGVCQGS-UHFFFAOYSA-N
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Description

2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides in a basic medium, leading to the formation of the oxadiazole ring. Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which are generated in situ from chloroximes .

Industrial Production Methods

Industrial production of 1,2,4-oxadiazoles, including this compound, often utilizes scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline is unique due to the presence of the phenoxymethyl group and aniline moiety, which enhance its chemical reactivity and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-13-9-5-4-8-12(13)15-17-14(18-20-15)10-19-11-6-2-1-3-7-11/h1-9H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXNZXZMGVCQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NOC(=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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